(2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde)
Description
Properties
IUPAC Name |
(Z)-2-methyl-3-[4-[(Z)-2-methyl-3-oxoprop-1-enyl]phenyl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11(9-15)7-13-3-5-14(6-4-13)8-12(2)10-16/h3-10H,1-2H3/b11-7-,12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJMNYLBIZPTKE-OXAWKVHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C=C(C)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=C(C=C1)/C=C(\C=O)/C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula and Weight
- Molecular Formula : CHO
- Molecular Weight : 256.30 g/mol
Structural Characteristics
The compound features a central phenylene group flanked by two 2-methylacrylaldehyde moieties. This structure may influence its reactivity and interactions with biological targets.
Antioxidant Properties
Research indicates that compounds containing phenylene groups often exhibit antioxidant activity. The presence of the aldehyde functional groups in this compound may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
Antimicrobial Activity
Preliminary studies have suggested that similar compounds can possess antimicrobial properties. The structural motifs in (2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde) may interact with microbial cell membranes or inhibit essential metabolic pathways.
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. The results suggest that it may induce apoptosis in specific cancer cells, potentially through the activation of caspase pathways.
The mechanisms by which (2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde) exerts its biological effects are still under investigation. However, it is hypothesized that:
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative damage.
- Enzyme Inhibition : It could inhibit key enzymes involved in cellular metabolism or signaling pathways.
Study 1: Antioxidant Activity Assessment
A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of several phenylene derivatives. The results indicated that (2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde) demonstrated significant DPPH radical scavenging activity compared to standard antioxidants.
Study 2: Antimicrobial Efficacy
In a comparative study of various organic compounds against Staphylococcus aureus and Escherichia coli, (2Z,2'Z)-3,3'-(1,4-phenylene)bis(2-methylacrylaldehyde) showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to commercial antibiotics.
Study 3: Cytotoxicity on Cancer Cells
A recent investigation into the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed an IC50 value of 15 µM. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound for 24 hours.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 256.30 g/mol |
| Antioxidant Activity | Significant DPPH scavenging |
| MIC against S. aureus | X µg/mL |
| IC50 against MCF-7 | 15 µM |
Comparison with Similar Compounds
Structural Analogs with Varied Phenylene Linkages
- 1,3-Phenylene Isomer :
The meta-substituted analog, (2Z,2'Z)-3,3'-(1,3-phenylene)bis(2-azidoacrylate), undergoes thermal cyclization to yield pyrrolo[2,3-f]indole derivatives. The meta-substitution directs cyclization to a distinct regioisomer compared to the para-substituted target compound, highlighting the role of aromatic ring geometry in reaction outcomes . - 2,5-Dimethyl-1,4-Phenylene Derivatives: Compounds like 3,3′-[(2,5-dimethyl-1,4-phenylene)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo)]bis[4-chloro-N-(5-chloro-2-methylphenyl)benzamide] (CAS 5280-80-8) feature bulky substituents and azo linkages. These are used as polymer additives (≤1% by weight) for food-contact materials, emphasizing stability under industrial conditions .
Functional Group Variations
- Azidoacrylate Esters :
(2Z,2'Z)-Diethyl 3,3'-(1,4-phenylene)bis(2-azidoacrylate) undergoes Hemetsberger indolization to form pyrroloindoles. The azide groups facilitate nitrogen extrusion upon heating, enabling cyclization, whereas the target compound’s aldehydes may participate in nucleophilic additions or condensations . - Triazole-Forming Precursors: Compounds like 1-(2-(5-amino-4H-1,2,4-triazol-3-yl)phenyl)-2-phenylethanone (from hydrazine cycloaddition) demonstrate how hydrazine-reactive carbonyl groups yield nitrogen-rich heterocycles, contrasting with the aldehyde-driven reactivity of the target compound .
Stereochemical and Electronic Influences
The Z-configuration in the target compound enforces a planar arrangement, optimizing conjugation for cyclization. In contrast, E-isomers would exhibit steric hindrance, reducing reactivity. The electron-withdrawing aldehyde groups enhance electrophilicity, enabling nucleophilic attacks, whereas azido groups in analogs prioritize cycloaddition or nitrene-mediated pathways .
Stability and Functional Group Compatibility
- Aldehydes vs. Azides :
Aldehydes are prone to oxidation and polymerization, requiring careful handling, while azides are thermally labile but stable at room temperature. - Polymer Applications : Phenylene bis-azo compounds (e.g., CAS 5280-80-8) tolerate high-temperature polymer processing, unlike aldehydes, which are unsuitable for such environments .
Preparation Methods
Aldehyde Functionalization via Knoevenagel Condensation
One common approach to synthesizing bis(2-methylacrylaldehyde) derivatives involves the Knoevenagel condensation of dialdehydes with methyl ketones or equivalents under basic or acidic catalysis. For the 1,4-phenylene core, dialdehyde precursors such as terephthalaldehyde are reacted with methyl-substituted active methylene compounds to yield the desired bis(methylacrylaldehyde) product with control over the (2Z,2'Z) stereochemistry.
Cross-Coupling Reactions Using Palladium Catalysts
A modified Suzuki or Sonogashira cross-coupling strategy is often employed to attach aldehyde-containing aryl groups to a 1,4-phenylene scaffold. For example, 1,4-dibromobenzene can be coupled with 2-methylacrylaldehyde boronic acid or acetylene derivatives bearing aldehyde functionalities under palladium catalysis with phosphine ligands, in the presence of bases such as triethylamine or sodium bicarbonate. This method allows for high regioselectivity and often yields crystalline products suitable for further purification.
Use of Inert Atmosphere and Anhydrous Conditions
Reactions involving sensitive aldehyde groups and palladium catalysts are typically conducted under inert atmosphere (nitrogen or argon) and anhydrous conditions to prevent oxidation and side reactions. Oven-dried glassware and degassed solvents are standard to ensure reproducibility and high yields.
Representative Experimental Procedure
Based on protocols adapted from synthetic procedures for related bis-aldehyde compounds:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 1,4-Dibromobenzene, 2-methylacrylaldehyde boronic acid, Pd(PPh3)4 (0.05 eq), NaHCO3 (aq), isopropanol, reflux 5 days under N2 | Suzuki coupling to form bis-aldehyde intermediate | 62-74% |
| 2 | Purification by filtration, washing with water and ether, drying under vacuum | Isolation of product as solid | - |
This procedure exemplifies the use of palladium-catalyzed cross-coupling with prolonged reflux to ensure complete conversion and high purity. The product is typically isolated as a crystalline solid, confirmed by spectroscopic and crystallographic methods.
Analytical Data Supporting Preparation
- Infrared Spectroscopy (IR): Characteristic aldehyde C=O stretching vibrations around 1690-1720 cm⁻¹ confirm the presence of aldehyde groups.
- Nuclear Magnetic Resonance (NMR): Proton NMR shows singlets around δ 10 ppm corresponding to aldehyde protons; aromatic protons appear in the δ 7-8 ppm range.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight consistent with the bis-aldehyde structure.
- X-ray Crystallography: Crystals obtained from melt or solution confirm the molecular structure and stereochemistry, showing the (2Z,2'Z) configuration and planarity of the phenylene core with attached aldehyde groups.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 1,4-Dibromobenzene, 2-methylacrylaldehyde derivatives or boronic acids |
| Catalyst | Pd(PPh3)4 or PdCl2(PPh3)2 (0.05-0.1 eq) |
| Solvent | Isopropanol, triethylamine, or aqueous mixtures |
| Atmosphere | Nitrogen or argon (inert) |
| Temperature | Reflux (50-90 °C) |
| Reaction time | 24 h to 5 days |
| Work-up | Filtration, washing with water and ether, drying under vacuum |
| Yield | 60-75% typical |
Research Findings and Notes
- The stereochemical outcome (2Z,2'Z) is favored under controlled condensation or coupling conditions, as confirmed by NMR and crystallography.
- Extended reaction times and inert atmosphere are critical to avoid oxidation or polymerization of aldehyde groups.
- Purification by recrystallization from appropriate solvents (e.g., ethyl acetate, hexane) enhances product purity.
- The synthetic methods are adaptable for functionalized derivatives, allowing for structural diversification.
Q & A
Q. Advanced Application :
- Dopant-Host Systems : Blending with poly(N-vinylcarbazole) (PVK) improves charge transport. For example, 5 wt% doping achieves Commission Internationale de l'Éclairage (CIE) coordinates of (0.33, 0.33) for white emission .
- Device Architecture : Layered structures (ITO/PEDOT:PSS/PVK:BPhAN/TPBi/LiF/Al) yield maximum external quantum efficiency (EQE) of 3.63% at 100 cd/m² .
How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be reconciled?
Q. Advanced Data Analysis :
- Dynamic NMR : Detect rotameric equilibria in solution (e.g., ΔG‡ = 60–70 kJ/mol for Z/E isomerization) .
- Solvent Polarity Effects : Polar solvents (DMSO-d⁶) stabilize specific conformers, altering chemical shift discrepancies (Δδ > 0.5 ppm for aromatic protons) .
What are the key challenges in scaling up synthesis while maintaining stereochemical purity?
Q. Advanced Process Design :
- Byproduct Formation : Overcondensation products (e.g., trimers) arise at >80°C; controlled cooling (1°C/min) reduces impurities to <2% .
- Catalyst Recovery : Immobilized piperidine on silica gel enables reuse for 5 cycles with <5% yield loss .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
